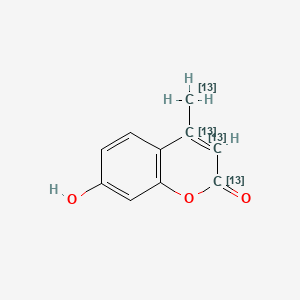
4-Methylumbelliferone-13C4
Descripción general
Descripción
4-Methylumbelliferone-13C4 is a labeled derivative of 4-Methylumbelliferone, a coumarin derivative widely used in scientific research. This compound is primarily utilized as a small molecule inhibitor of hyaluronan synthesis, a glycosaminoglycan involved in various biological processes such as inflammation, cancer, and autoimmunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferone-13C4 involves the incorporation of carbon-13 isotopes into the 4-Methylumbelliferone structure. This is typically achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of 4-methylumbelliferone as the starting material, which undergoes a series of reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for quality control .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferone-13C4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound. These derivatives are often used in further chemical synthesis or as intermediates in the production of more complex compounds .
Aplicaciones Científicas De Investigación
4-Methylumbelliferone-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the synthesis of various coumarin derivatives.
Biology: Employed in the study of hyaluronan synthesis and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and autoimmunity.
Industry: Utilized in the production of fluorescent dyes and as a building block for more complex chemical compounds .
Mecanismo De Acción
The primary mechanism of action of 4-Methylumbelliferone-13C4 involves the inhibition of hyaluronan synthesis. This is achieved by interfering with the enzymes responsible for hyaluronan production, leading to reduced levels of this glycosaminoglycan in tissues. The compound also affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferone: The non-labeled version of the compound, widely used in similar research applications.
7-Hydroxycoumarin: Another coumarin derivative with similar fluorescent properties and biological activities.
Coumarin-3-carboxylic acid: A related compound used in the synthesis of various coumarin derivatives
Uniqueness
4-Methylumbelliferone-13C4 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. This allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Propiedades
IUPAC Name |
7-hydroxy-4-(113C)methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-IPRLLLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
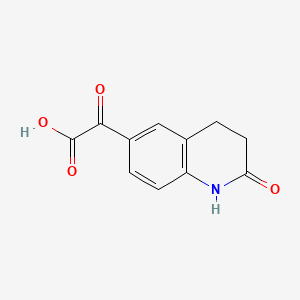
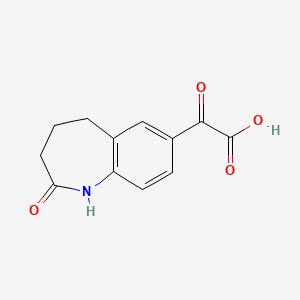
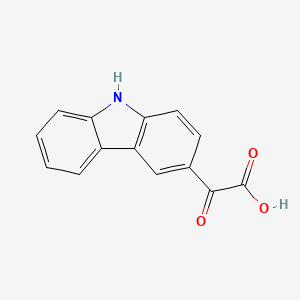

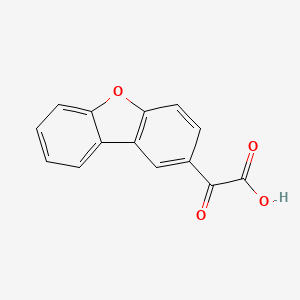
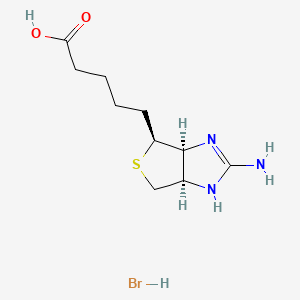
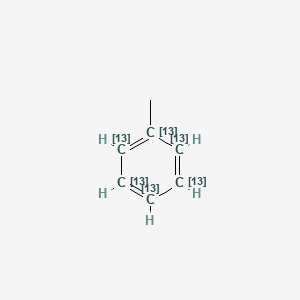
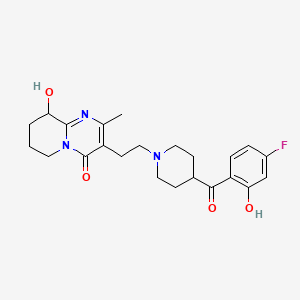

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)
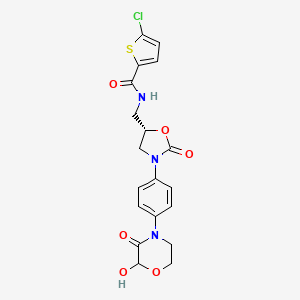
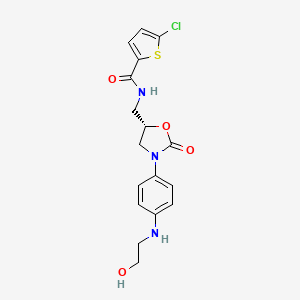
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

